molecular formula C18H19N5O4S B2987700 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251682-14-0

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2987700
CAS No.: 1251682-14-0
M. Wt: 401.44
InChI Key: FUYULUACVBYUDT-UHFFFAOYSA-N
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Description

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the D3 receptors . D3 receptors are a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors influence the expression of cocaine-induced conditioned place preference (CPP) .

Mode of Action

This compound acts as a selective antagonist at D3 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of D3 receptors by dopamine, thereby influencing the expression of cocaine-induced CPP .

Pharmacokinetics

It’s known that the compound undergoeshepatic metabolism , which suggests that it’s metabolized in the liver. The compound is also excreted renally .

Result of Action

The compound’s antagonistic action on D3 receptors influences the expression of cocaine-induced CPP . This suggests that it may have potential therapeutic applications in the treatment of addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-21-16(24)14-13(19-18(21)26)15(28-20-14)17(25)23-8-6-22(7-9-23)11-4-3-5-12(10-11)27-2/h3-5,10H,6-9H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYULUACVBYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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